molecular formula C8H14Cl2N4O2 B6190231 methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride CAS No. 2648938-81-0

methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride

Cat. No.: B6190231
CAS No.: 2648938-81-0
M. Wt: 269.13 g/mol
InChI Key: RZEKMOLBBCZRRB-UHFFFAOYSA-N
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Description

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the triazole ring, combined with the pyrrolidine moiety, imparts unique chemical properties that make it a valuable scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid esters. A common method is the reaction of hydrazine hydrate with ethyl acetoacetate to form 3-methyl-1H-1,2,4-triazole-5-carboxylate.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the triazole derivative with a suitable pyrrolidine derivative, such as 3-chloropyrrolidine, under basic conditions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the ester group.

Major Products

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or infections.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-3-carboxylate
  • Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate
  • Methyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-5-carboxylate

Uniqueness

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is unique due to the specific positioning of the functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

2648938-81-0

Molecular Formula

C8H14Cl2N4O2

Molecular Weight

269.13 g/mol

IUPAC Name

methyl 2-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate;dihydrochloride

InChI

InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)7-10-5-11-12(7)6-2-3-9-4-6;;/h5-6,9H,2-4H2,1H3;2*1H

InChI Key

RZEKMOLBBCZRRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN1C2CCNC2.Cl.Cl

Purity

95

Origin of Product

United States

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